1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group. This compound is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding cyclohexanecarboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using strong acids such as hydrochloric acid or trifluoroacetic acid at room temperature.
Substitution: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure but with an amino group instead of a carboxylic acid.
Cyclohexanecarboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness: 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications requiring selective protection of functional groups .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHBQVRKVKOSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-62-4 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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